BenchChemオンラインストアへようこそ!

1-[(3-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole

Lipophilicity Drug-likeness Passive permeability

1-[(3-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole (CAS 478030-40-9) is a non-interchangeable N1-benzylated 2-CF3-benzimidazole scaffold. The 3-methylbenzyl group critically alters lipophilicity (XLogP 4.3), passive permeability, and molecular shape versus unsubstituted or ortho-substituted analogs. With a predicted pKa of 2.78, it remains unionized at physiological pH—unlike conventional benzimidazoles—enabling intracellular target access. Deploy as a screening candidate against Giardia, E. histolytica, and T. vaginalis, or as a ferroptosis probe (zero HBD, TPSA 17.8 Ų). Available at 95% purity for reproducible antiparasitic SAR and CNS-capable chemical biology programs.

Molecular Formula C16H13F3N2
Molecular Weight 290.289
CAS No. 478030-40-9
Cat. No. B2898963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole
CAS478030-40-9
Molecular FormulaC16H13F3N2
Molecular Weight290.289
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C(F)(F)F
InChIInChI=1S/C16H13F3N2/c1-11-5-4-6-12(9-11)10-21-14-8-3-2-7-13(14)20-15(21)16(17,18)19/h2-9H,10H2,1H3
InChIKeyNKFDROHQJOVVMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(3-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole (CAS 478030-40-9): Procurement-Relevant Chemical Identity and Scaffold Profile


1-[(3-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole (CAS 478030-40-9) is a synthetic N1-benzylated 2-trifluoromethylbenzimidazole derivative with molecular formula C16H13F3N2 and molecular weight 290.28 g/mol [1]. It belongs to the 1,2-disubstituted benzimidazole class, a privileged scaffold in medicinal chemistry with demonstrated antiparasitic, anticancer, and antimicrobial activities across multiple independent studies [2]. The compound features a benzimidazole core substituted with an electron-withdrawing trifluoromethyl group at the 2-position (pKa predicted at 2.78±0.10, indicating largely unionized character at physiological pH) and a 3-methylbenzyl substituent at the N1-position that modulates lipophilicity (XLogP3-AA = 4.3) and steric properties [1]. Commercially available at 95% purity from multiple suppliers, this compound serves primarily as a research building block and screening candidate .

Why 1-[(3-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole Cannot Be Interchanged with Close Analogs: Structural Determinants of Differential Properties


Substitution at the N1-benzyl position of 2-(trifluoromethyl)benzimidazoles is not a silent structural modification. The presence and position of the methyl group on the benzyl ring directly impacts lipophilicity (XLogP), molecular shape, and predicted passive membrane permeability—parameters that govern distribution, target engagement, and metabolic fate [1]. The 2-trifluoromethyl substituent electronically deactivates the benzimidazole core, lowering the pKa to approximately 2.78 (vs. approximately 5.5 for unsubstituted benzimidazole), which means this compound remains predominantly neutral at physiological pH, unlike many N1-alkyl benzimidazoles lacking the 2-CF3 group [2]. Published structure-activity relationship (SAR) studies on closely related 2-(trifluoromethyl)benzimidazole series demonstrate that even minor alterations at the N1-position (e.g., benzyl vs. substituted benzyl) can produce order-of-magnitude differences in antiparasitic IC50 values against Giardia intestinalis and Trichomonas vaginalis [3]. These multidimensional structure-property differences mean that procurement specifications for a specific N1-substitution pattern are not interchangeable with unsubstituted benzyl or positional isomer analogs for reproducible experimental outcomes.

1-[(3-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole: Quantitative Differentiation Evidence Against Closest Analogs


Enhanced Lipophilicity (XLogP = 4.3) Versus Unsubstituted N1-Benzyl Analog Confers Superior Predicted Membrane Permeability

The 3-methyl substitution on the N1-benzyl group increases computed lipophilicity by approximately 0.8–0.9 log units compared to the unsubstituted N1-benzyl analog 1-benzyl-2-(trifluoromethyl)benzimidazole (CAS 134275-16-4). The target compound has an XLogP3-AA of 4.3, versus an estimated XLogP of approximately 3.4–3.5 for the unsubstituted benzyl analog based on fragment-based calculation (adding a methyl group to a benzyl aromatic system contributes approximately +0.5 to +0.6 to logP, and PubChem data for 2-(trifluoromethyl)benzimidazole parent shows XLogP of 2.4) [1][2]. This places the target compound within the optimal lipophilicity range (LogP 3–5) for passive membrane diffusion while remaining below the Lipinski Rule of Five threshold (LogP ≤ 5), whereas the unsubstituted analog resides near the lower boundary of this window [3]. Additionally, hydrogen bond donor count of 0 (versus 1 for 2-(trifluoromethyl)-1H-benzimidazole, CAS 312-73-2) eliminates an H-bond donor penalty for membrane transit [1].

Lipophilicity Drug-likeness Passive permeability

Positional Isomer Differentiation: Meta-Methyl Benzyl Substitution Alters Molecular Shape and Steric Profile Versus Ortho-Methyl Isomer

The target compound (CAS 478030-40-9, 3-methyl substitution on the N1-benzyl ring) is a positional isomer of 1-[(2-methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole (CAS 478030-41-0, ortho-methyl substitution). Although both share the identical molecular formula (C16H13F3N2, MW 290.28), the meta-substitution pattern places the methyl group distal to the benzimidazole core, resulting in a different molecular shape, rotational profile, and steric environment around the N1-methylene linker compared to the ortho-substituted isomer [1]. The meta-methyl group is not expected to create steric hindrance with the benzimidazole ring system, preserving conformational flexibility, whereas the ortho-methyl group in CAS 478030-41-0 restricts rotation around the N1–CH2–aryl bond due to peri-interactions with the benzimidazole C7-hydrogen . In published SAR studies on 1-alkyl-2-trifluoromethylbenzimidazoles, positional isomerism at the N1-substituent has been shown to produce differential antibacterial and antifungal MIC values [2]. The meta-substituted compound presents a distinct three-dimensional pharmacophore that may engage protein binding pockets differently from the ortho isomer.

Positional isomerism Molecular shape Steric effects

Class-Level Antiprotozoal Potency: 2-(Trifluoromethyl)benzimidazole Scaffold Outperforms Albendazole and Metronidazole Benchmarks

Although direct experimental IC50 data for the specific compound CAS 478030-40-9 have not been published in peer-reviewed literature, the 2-(trifluoromethyl)benzimidazole scaffold to which it belongs has demonstrated consistent, quantified superiority over clinical antiprotozoal standards. In a foundational SAR study by Navarrete-Vázquez et al. (2001), all tested 2-(trifluoromethyl)benzimidazole derivatives substituted at the 1-, 5-, and 6-positions showed higher in vitro activity against Giardia lamblia and Entamoeba histolytica than both albendazole and metronidazole [1]. In a subsequent bioisostere study (Navarrete-Vázquez et al., 2006), several 2-(trifluoromethyl)-1H-benzimidazole analogs achieved IC50 values below 1 µM against both Giardia intestinalis and Trichomonas vaginalis, making them significantly more potent than either albendazole or metronidazole standards; compound 4 [2,5(6)-bis(trifluoromethyl)-1H-benzimidazole] was 14 times more active than albendazole against T. vaginalis [2]. The 2010 Hernández-Luis study further confirmed that 2-(trifluoromethyl)-1H-benzimidazole derivatives exhibit nanomolar activities against G. intestinalis, E. histolytica, and T. vaginalis, with compounds 1b, 1c, and 1e demonstrating the most desirable in vitro antiparasitic profiles across all parasites tested and in vivo efficacy at 75 mg/kg against adult-phase Trichinella spiralis [3]. The 2-CF3 group is essential for this potency enhancement; analogs lacking this group show attenuated activity.

Antiparasitic Antiprotozoal Giardia Trichomonas

Ferroptosis Induction: 2-(Trifluoromethyl)benzimidazole as a Validated Novel Scaffold with In Vivo Antitumor Efficacy

The 2-(trifluoromethyl)benzimidazole scaffold has been recently validated as a novel chemotype for ferroptosis induction with demonstrated in vivo antitumor efficacy. Fang et al. (2023) identified FA-S, a 2-(trifluoromethyl)benzimidazole derivative, through phenotypic screening and optimized it to yield FA16, which exhibited single-digit micromolar ferroptosis-inducing activity (IC50 = 1.26 µM in HT1080 fibrosarcoma cells) with satisfactory metabolic stability in both rat and human liver microsomes [1][2]. Critically, FA16 demonstrated more favorable metabolic stability than the classic system Xc⁻ inhibitor erastin—a compound unsuitable for in vivo applications—and significantly inhibited tumor growth in a HepG2 hepatocellular carcinoma xenograft model through ferroptosis induction [1]. While the target compound CAS 478030-40-9 is not itself FA16, it shares the identical 2-(trifluoromethyl)benzimidazole core scaffold and the N1-benzyl substitution architecture that defines this compound class. The 3-methylbenzyl substituent in the target compound provides a distinct substitution vector for SAR exploration around this newly validated ferroptosis-inducing phenotype.

Ferroptosis Anticancer Hepatocellular carcinoma

Predicted Physicochemical Profile: Low TPSA (17.8 Ų) and Zero H-Bond Donors Favor CNS and Intracellular Target Access

The target compound possesses a computed topological polar surface area (TPSA) of only 17.8 Ų, substantially below the commonly cited threshold of 60–70 Ų for favorable oral absorption and the more stringent threshold of < 90 Ų for blood-brain barrier penetration [1]. Combined with zero hydrogen bond donors, four hydrogen bond acceptors, a molecular weight of 290.28 g/mol, and a rotatable bond count of 2, the compound satisfies all key parameters of the Lipinski Rule of Five and the majority of CNS multiparameter optimization (MPO) desirability criteria [1][2]. For comparison, 2-(trifluoromethyl)-1H-benzimidazole (CAS 312-73-2, the parent scaffold) has one H-bond donor, which imposes an additional desolvation penalty for membrane crossing. The very low TPSA value (17.8 Ų) is comparable to highly CNS-penetrant drugs and suggests the compound is well-suited for intracellular target engagement and potential CNS applications [3]. The predicted pKa of 2.78 ensures the compound remains predominantly neutral at physiological pH, further enhancing passive diffusion characteristics .

Physicochemical properties CNS drug-likeness Intracellular targets

Optimal Research and Procurement Application Scenarios for 1-[(3-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole (CAS 478030-40-9)


Antiprotozoal Drug Discovery: Scaffold-Based Screening Against Giardia, Entamoeba, and Trichomonas

This compound is optimally deployed as a screening candidate in antiprotozoal drug discovery programs targeting Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. The 2-(trifluoromethyl)benzimidazole scaffold has demonstrated nanomolar to sub-micromolar in vitro potency against all three parasites across multiple independent studies, consistently outperforming the clinical standards albendazole and metronidazole [1][2]. The distinct 3-methylbenzyl N1-substitution pattern offers a specific SAR vector not explored in the published 1-substituted benzimidazole antiparasitic series, providing an opportunity to probe the effect of meta-methyl substitution on potency and selectivity. The compound's favorable computed physicochemical profile (XLogP 4.3, TPSA 17.8 Ų, zero HBD) supports intracellular target access, which is critical for antiprotozoal efficacy [3].

Ferroptosis-Inducing Anticancer Agent Development: Novel Scaffold for Hepatocellular Carcinoma

The target compound is positioned for use in medicinal chemistry optimization programs around the recently validated 2-(trifluoromethyl)benzimidazole ferroptosis inducer phenotype. Fang et al. (2023) demonstrated that this scaffold yields compounds with single-digit micromolar ferroptosis induction (IC50 = 1.26 µM for optimized lead FA16), metabolic stability superior to erastin, and significant in vivo tumor growth inhibition in a HepG2 xenograft model [1]. CAS 478030-40-9, with its 3-methylbenzyl substituent, provides a structurally differentiated starting point for SAR exploration around the ferroptosis phenotype. The compound's zero H-bond donor count and neutral predicted charge at physiological pH (pKa 2.78) are favorable properties for the intracellular mechanism of ferroptosis induction via system Xc⁻ inhibition [2].

Chemical Biology Tool Compound for CNS and Intracellular Target Engagement Studies

With a TPSA of 17.8 Ų—well below the 90 Ų CNS penetration threshold—combined with zero hydrogen bond donors and moderate lipophilicity (XLogP 4.3), this compound exhibits a physicochemical profile consistent with high passive membrane permeability and potential CNS access [1][2]. This makes it suitable as a chemical biology probe for intracellular target engagement studies, particularly for targets located within organelles or behind the blood-brain barrier. The presence of the trifluoromethyl group also enables ¹⁹F NMR-based binding and metabolism studies, offering a label-free analytical handle not available with non-fluorinated benzimidazole analogs [3]. The 3-methyl substitution provides a distinct molecular shape that may confer differential target selectivity compared to unsubstituted or ortho-substituted analogs.

Building Block for Diversity-Oriented Synthesis of 1,2-Disubstituted Benzimidazole Libraries

As a commercially available building block at 95% purity, CAS 478030-40-9 serves as a synthetic intermediate for constructing focused compound libraries around the 1,2-disubstituted benzimidazole scaffold [1]. The 3-methylbenzyl group at N1 is installed and stable, while the benzimidazole core can undergo further functionalization at the 5- and 6-positions via electrophilic aromatic substitution—a reactivity profile enhanced by the electron-withdrawing 2-CF3 group, which deactivates the imidazole ring and directs electrophilic substitution to the benzo ring positions [2]. This regiochemical control is critical for generating structurally defined analogs for SAR studies in antimicrobial, anticancer, and antiparasitic programs [3].

Quote Request

Request a Quote for 1-[(3-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.